molecular formula C24H30N2O4S B2394466 N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1030142-29-0

N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Katalognummer B2394466
CAS-Nummer: 1030142-29-0
Molekulargewicht: 442.57
InChI-Schlüssel: ADFAYGNGIXKPCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a methyl group, a phenyl group, a sulfonyl group, and a carboxamide group. These groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that the molecule could have a complex 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might make the compound a good leaving group in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonyl group could affect its acidity, while the methoxy group could influence its solubility .

Wissenschaftliche Forschungsanwendungen

Phase II Trial in Advanced Malignancies

N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, also known as CI-921, is an anilinoacridine derivative that has shown activity in experimental solid tumors. A multicenter phase II trial investigated its efficacy in patients with various solid tumors, including cancers of the breast, stomach, pancreas, and lung, among others. The study involved administering CI-921 intravenously over 1–2 hours on specific days of a 35-day course, with dosage adjustments based on tolerance. The principal toxicities observed included leukopenia, marked phlebitis, and mild nausea and vomiting, with some responses noted in breast cancer and non-small cell lung cancer patients (Sklarin et al., 1992).

Chemical Synthesis

The compound's relevance extends beyond clinical trials to chemical synthesis, where derivatives and related compounds have been synthesized and studied for various pharmacological activities. For example, research into α,β-unsaturated N-methoxy-N-methylamides, which share structural similarities with N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, involves synthesizing these compounds for potential applications in medicinal chemistry and drug development (Beney et al., 1998).

Blood-Brain Barrier and Liver Penetration

Another significant aspect of the scientific research into N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide and its analogs concerns their ability to penetrate the blood-brain barrier. This characteristic is crucial for the development of drugs intended to act within the central nervous system. Studies have compared the blood-brain barrier penetration of CI-921 with other acridine antitumor drugs, highlighting the potential for these compounds to be used in treating brain-related conditions (Cornford et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds with a sulfonyl group can be irritants and should be handled with care .

Eigenschaften

IUPAC Name

N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-19-9-10-23(30-3)22(17-19)18-25(2)24(27)21-11-14-26(15-12-21)31(28,29)16-13-20-7-5-4-6-8-20/h4-10,13,16-17,21H,11-12,14-15,18H2,1-3H3/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFAYGNGIXKPCV-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CN(C)C(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)CN(C)C(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.